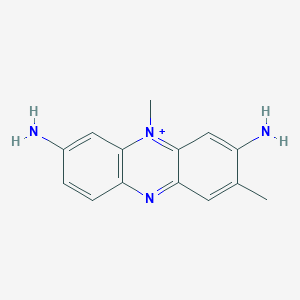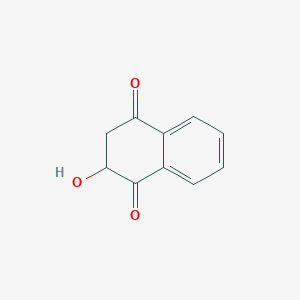
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol is a synthetic organic compound that belongs to the class of beta-adrenergic agonists. These compounds are known for their ability to stimulate beta-adrenergic receptors, which play a crucial role in various physiological processes, including the regulation of heart rate, smooth muscle relaxation, and metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated butanol derivative under basic conditions to form the phenoxy intermediate.
Introduction of the tert-butylamino group: The phenoxy intermediate is then reacted with tert-butylamine in the presence of a suitable catalyst to introduce the tert-butylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on beta-adrenergic receptors and related physiological processes.
Medicine: Potential therapeutic applications in treating conditions such as asthma, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects by binding to and activating beta-adrenergic receptors. This activation triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase, which increases cyclic AMP (cAMP) levels and activates protein kinase A (PKA).
相似化合物的比较
Similar Compounds
Isoproterenol: A non-selective beta-adrenergic agonist with similar pharmacological effects.
Albuterol: A selective beta-2 adrenergic agonist used in the treatment of asthma.
Salmeterol: A long-acting beta-2 adrenergic agonist with prolonged effects.
Uniqueness
3-(tert-Butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol is unique due to its specific structural features, such as the tert-butylamino group and the 3,4-dimethylphenoxy moiety. These features may confer distinct pharmacological properties, such as receptor selectivity, potency, and duration of action.
属性
CAS 编号 |
65701-89-5 |
|---|---|
分子式 |
C16H27NO2 |
分子量 |
265.39 g/mol |
IUPAC 名称 |
3-(tert-butylamino)-1-(3,4-dimethylphenoxy)butan-2-ol |
InChI |
InChI=1S/C16H27NO2/c1-11-7-8-14(9-12(11)2)19-10-15(18)13(3)17-16(4,5)6/h7-9,13,15,17-18H,10H2,1-6H3 |
InChI 键 |
DGCQKEMTEFKFRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(C(C)NC(C)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


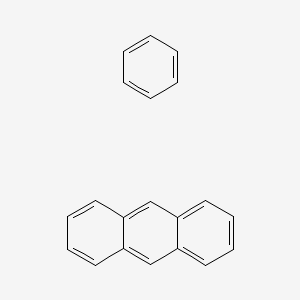
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
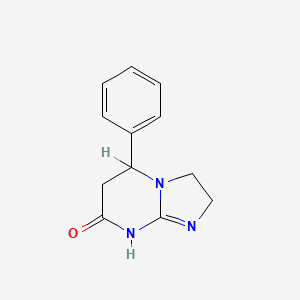

![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)
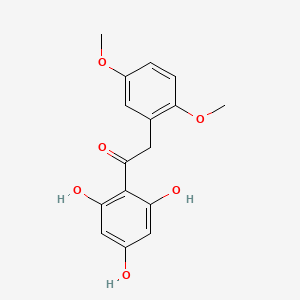
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
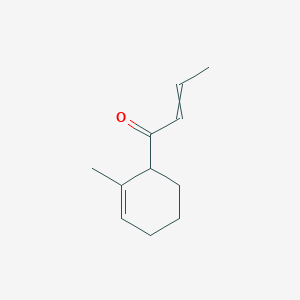
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)
